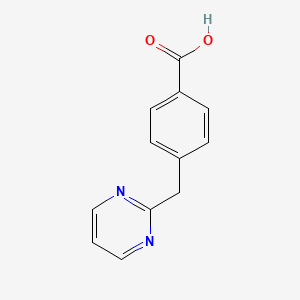
4-(2-Pyrimidinylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(2-pyrimidinylméthyl)benzoïque est un composé organique de formule moléculaire C12H10N2O2. Il est constitué d’un fragment d’acide benzoïque substitué par un groupe pyrimidinylméthyle en position para.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-(2-pyrimidinylméthyl)benzoïque implique généralement la réaction du chlorure de 4-carboxybenzyle avec la 2-aminopyrimidine en milieu basique. La réaction se déroule selon un mécanisme de substitution nucléophile, où le groupe amino de la pyrimidine attaque le chlorure de benzyle, conduisant à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de l’acide 4-(2-pyrimidinylméthyl)benzoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. Les réactifs couramment utilisés dans la synthèse industrielle comprennent des solvants comme le diméthylsulfoxyde (DMSO) et des bases telles que l’hydroxyde de sodium.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(2-pyrimidinylméthyl)benzoïque subit diverses réactions chimiques, notamment :
Oxydation : La position benzylique peut être oxydée pour former l’acide carboxylique correspondant.
Réduction : Le cycle pyrimidine peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile en position benzylique.
Réactifs et conditions usuels
Oxydation : Le dichromate de sodium et l’acide sulfurique sont couramment utilisés pour les réactions d’oxydation.
Réduction : L’hydrogène gazeux et un catalyseur au palladium sont généralement utilisés pour la réduction.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de l’acide benzoïque.
Réduction : Dérivés de la pyrimidine réduite.
Substitution : Divers dérivés de l’acide benzoïque substitués.
4. Applications de la recherche scientifique
L’acide 4-(2-pyrimidinylméthyl)benzoïque possède plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
4-(Pyrimidin-2-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(2-pyrimidinylméthyl)benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrimidine peut interagir avec les acides nucléiques et les protéines, inhibant potentiellement leur fonction. Le fragment d’acide benzoïque peut également participer à des liaisons hydrogène et à des interactions hydrophobes, contribuant à l’activité globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide benzoïque : Un simple acide carboxylique aromatique doté de propriétés antimicrobiennes.
Acide 4-(aminométhyl)benzoïque : Un médicament antifibrinolytique de structure similaire, mais avec des groupes fonctionnels différents.
2-(4-Benzoylphénoxy)-1-(2-(1-méthyl-1H-indol-3-yl)méthyl)-1H-benzoimidazol-1-yl] éthanone : Un composé doté d’un fragment d’acide benzoïque et de groupes fonctionnels supplémentaires, utilisé dans la recherche antimicrobienne.
Unicité
L’acide 4-(2-pyrimidinylméthyl)benzoïque est unique en raison de la présence à la fois d’un acide benzoïque et d’un cycle pyrimidine, ce qui lui permet d’interagir avec un large éventail de cibles biologiques et de participer à diverses réactions chimiques. Cette double fonctionnalité en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-(pyrimidin-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h1-7H,8H2,(H,15,16) |
Clé InChI |
MRWQACAGQLPROF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



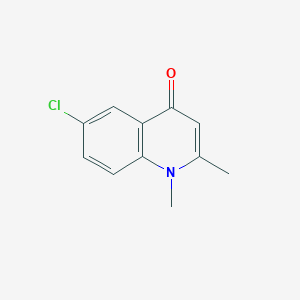
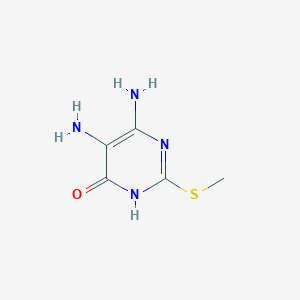
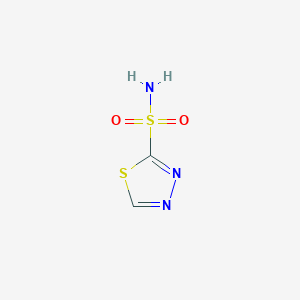
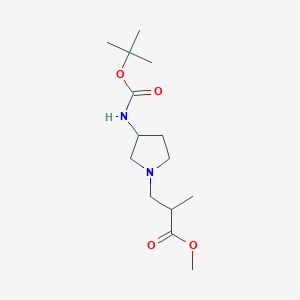
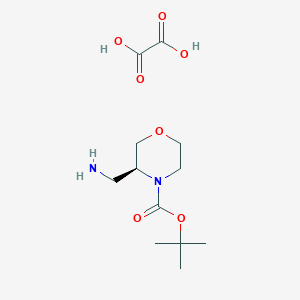
![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
![N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
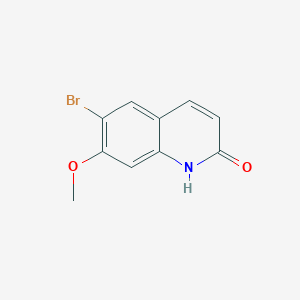
![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)
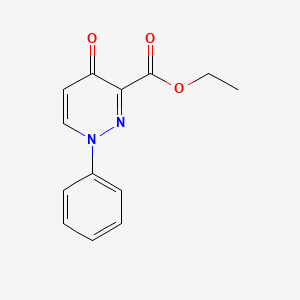

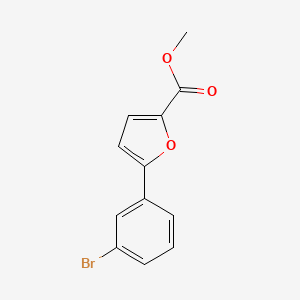
![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)
